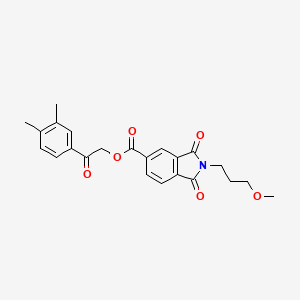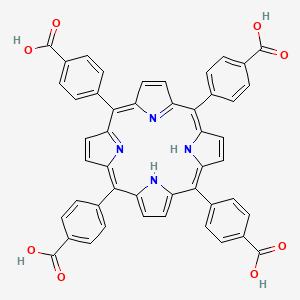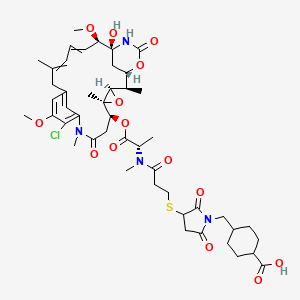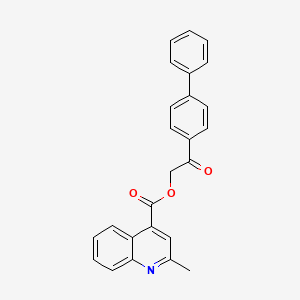![molecular formula C14H15N5O B12465537 2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a 3-methylphenyl group attached to the pyrazole ring. This unique structure contributes to its biological activity and potential therapeutic applications .
Preparation Methods
One common synthetic route includes the condensation of enaminonitrile with urea under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key enzyme in the regulation of the cell cycle, and its inhibition leads to cell cycle arrest at the G1 phase, preventing cell proliferation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby blocking the enzyme’s activity . This inhibition triggers downstream signaling pathways that result in apoptosis, or programmed cell death, in cancer cells .
Comparison with Similar Compounds
2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the 3-methylphenyl group, resulting in different biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, leading to different enzyme inhibition profiles.
Pyrido[2,3-d]pyrimidine: A fused pyrimidine derivative with a pyridine ring, showing distinct anticancer properties.
The uniqueness of 2-{[1-(3-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}ETHANOL lies in its specific structure, which allows for selective inhibition of CDK2 and its potential as a targeted anticancer agent .
Properties
Molecular Formula |
C14H15N5O |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H15N5O/c1-10-3-2-4-11(7-10)19-14-12(8-18-19)13(15-5-6-20)16-9-17-14/h2-4,7-9,20H,5-6H2,1H3,(H,15,16,17) |
InChI Key |
GOWHRQMNZYEGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dioxo-2-{2-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12465455.png)
![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465464.png)


![1-[(3,4-Dimethoxyphenyl)methyl]-3-ethyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B12465479.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide](/img/structure/B12465495.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide](/img/structure/B12465516.png)


![2-{[(2,6-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465530.png)

